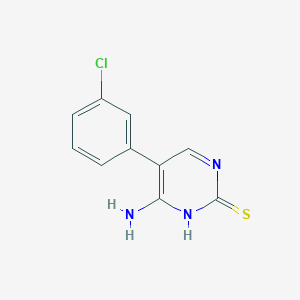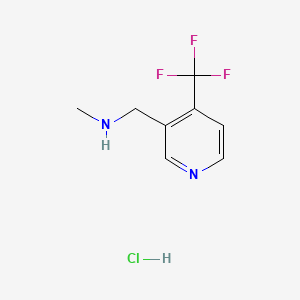![molecular formula C21H24Br2N2 B14097494 7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B14097494.png)
7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline is a complex organic compound characterized by its unique quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by bromination and methylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into new therapeutic targets.
Medicine
In medicine, derivatives of this compound may be explored for their potential as pharmaceutical agents. Their ability to interact with specific biological pathways makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it valuable for various applications, including material science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: A compound with a benzimidazolone core, known for its potential pharmacological applications.
6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine: Another brominated compound with a similar structure, used in various chemical and biological studies.
Uniqueness
What sets 7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline apart is its specific quinoline structure, which provides unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24Br2N2 |
|---|---|
Molecular Weight |
464.2 g/mol |
IUPAC Name |
7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H24Br2N2/c1-24-7-3-5-14-9-16(18(22)12-20(14)24)11-17-10-15-6-4-8-25(2)21(15)13-19(17)23/h9-10,12-13H,3-8,11H2,1-2H3 |
InChI Key |
GFKLDJRZEVEVOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=CC(=C(C=C21)Br)CC3=C(C=C4C(=C3)CCCN4C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B14097435.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)

![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097456.png)
![7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097458.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097461.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14097470.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B14097481.png)
